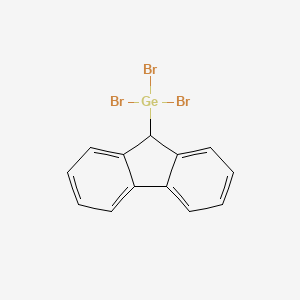

Tribromo(9H-fluoren-9-YL)germane

Description

Properties

CAS No. |

194018-37-6 |

|---|---|

Molecular Formula |

C13H9Br3Ge |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

tribromo(9H-fluoren-9-yl)germane |

InChI |

InChI=1S/C13H9Br3Ge/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H |

InChI Key |

UVDCKGXWBNTFAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Ge](Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tribromo 9h Fluoren 9 Yl Germane and Analogues

Precursor Synthesis and Reactivity

The successful synthesis of the target compound and its analogues is critically dependent on the preparation and handling of two key types of precursors: fluorenyl lithium salts and halogenated germanium species.

The formation of a nucleophilic fluorenyl anion is a crucial first step. This is typically achieved by the deprotonation of a fluorene (B118485) derivative using a strong organolithium base, such as butyllithium. The acidic proton at the 9-position of the fluorene ring is readily abstracted, yielding the corresponding fluorenyl lithium salt.

For instance, the synthesis of the lithium salt of 9-trimethylsilyl-9H-fluorene (LiFluTMS) is a key step in the preparation of more complex fluorenyl-germanium compounds. nih.gov This modification of the fluorenyl framework, by substituting the hydrogen at the 9-position with a trimethylsilyl (B98337) (TMS) group, has been shown to be advantageous in subsequent reactions. nih.gov The generation of this salt creates a potent nucleophile that can readily attack electrophilic germanium centers.

| Reagent | Product | Application |

| 9-trimethylsilyl-9H-fluorene | LiFluTMS | Precursor for the synthesis of Ge(FluTMS)2 nih.gov |

This table illustrates the generation of a key fluorenyl lithium salt precursor.

A variety of halogenated germanium compounds serve as the electrophilic partners in these syntheses. Germanium(II) chloride dioxane complex (GeCl₂·dioxane) is a commonly employed and well-behaved source of germanium(II). wikipedia.org It is typically prepared by the reduction of a dioxane solution of germanium tetrachloride (GeCl₄) with a reducing agent like tributyltin hydride. wikipedia.org This white solid provides a stable and manageable source of Ge(II) for reactions. wikipedia.orgsigmaaldrich.com

Solutions of germanium(I) bromide (GeBr) have also been utilized, particularly in reactions with germylenes to produce oxidized Ge(IV) compounds. nih.gov These solutions are typically prepared in a mixture of toluene (B28343) and a phosphine, such as tri-n-propylphosphine (nPr₃P). nih.gov The use of germanium tetrahalides, such as GeBr₄, can also be inferred as a direct route to Ge(IV) products. nih.gov

| Precursor | Formula | Common Use |

| Germanium(II) chloride dioxane complex | GeCl₂·(C₄H₈O₂) | Source of Ge(II) for synthesis of germylenes acs.orgacs.org |

| Germanium(I) bromide solution | GeBr in toluene/nPr₃P | Oxidizing agent for germylenes nih.gov |

| Germanium tetrachloride | GeCl₄ | Starting material for GeCl₂·dioxane wikipedia.org |

This table summarizes key halogenated germanium precursors used in the synthesis of fluorenyl-germanium compounds.

Direct Synthesis Routes to Tribromo(9H-fluoren-9-YL)germane

While the direct synthesis of this compound is not explicitly detailed in the surveyed literature, the synthesis of a closely related dibromo analogue, (FluTMS)₂GeBr₂, provides a clear and analogous reaction pathway. nih.govacs.org

The core of the synthesis involves the alkylation of a germanium halide with a fluorenyl lithium salt. This nucleophilic substitution reaction forms the critical carbon-germanium bond. The stoichiometry of the reactants plays a crucial role in determining the final product. For example, the reaction of GeCl₂·dioxane with two equivalents of FluTMSLi leads to the formation of the homoleptic germylene Ge(FluTMS)₂. nih.govacs.org

The formation of a fluorenyl-germanium-bromine bond can be achieved through the oxidative addition of a bromine source to a pre-formed germylene. In a documented synthesis, the germylene Ge(FluTMS)₂ is treated with a GeBr solution to yield the Ge(IV) compound (FluTMS)₂GeBr₂. nih.gov An alternative route involves the direct reaction of the germylene with elemental bromine (Br₂). acs.org

Reaction Scheme for (FluTMS)₂GeBr₂ Synthesis

This reaction demonstrates the formation of a dibromo-fluorenyl-germane through oxidation of a germylene. nih.gov

An alternative synthesis involves the direct reaction of the germylene with bromine:

This provides another pathway to the dibromo-fluorenyl-germane. acs.org

Based on these established methods, a plausible route to this compound would involve the reaction of one equivalent of 9H-fluoren-9-yl lithium with germanium tetrabromide (GeBr₄).

Proposed Reaction for this compound

This proposed reaction follows standard organometallic synthesis principles.

Synthesis of Related Fluorenyl-Germanium Compounds

A variety of other fluorenyl-germanium compounds have been synthesized, showcasing the versatility of these synthetic methodologies. The reaction of GeCl₂·dioxane with one equivalent of FluTMSLi in the presence of triethylphosphine (B1216732) (PEt₃) results in the formation of the phosphine-stabilized germylene adduct, FluTMSGeCl·PEt₃. nih.govacs.org This demonstrates that the stoichiometry and the presence of stabilizing ligands can be used to isolate different types of fluorenyl-germanium species. nih.gov

The synthesis of the unsubstituted germylene GeFlu₂ has also been attempted, but it was found to crystallize as a trimer, indicating the steric bulk of the fluorenyl ligand plays a significant role in the structure of the final product. nih.gov

| Compound | Synthesis Method | Key Features |

| Ge(FluTMS)₂ | GeCl₂·dioxane + 2 FluTMSLi | Monomeric germylene due to bulky TMS group nih.gov |

| FluTMSGeCl·PEt₃ | GeCl₂·dioxane + FluTMSLi + PEt₃ | Phosphine-stabilized monoalkyl-substituted germylene nih.govacs.org |

| [GeFlu₂]₃ | GeCl₂·dioxane + 2 FluLi | Trimeric structure due to less steric bulk nih.gov |

This table presents a selection of related fluorenyl-germanium compounds and their synthetic origins.

Germylenes (GeFlu2, Ge(FluTMS)2, FluTMSGeCl) and Their Derivatives

The synthesis of alkyl-substituted germylenes utilizing bulky fluorenyl ring systems represents a key strategy in this area of organogermanium chemistry. The germylenes GeFlu₂, Ge(FluTMS)₂, and FluTMSGeCl (where Flu is 9H-fluorenyl and FluTMS is 9-trimethylsilyl-9H-fluorenyl) have been successfully synthesized and characterized.

The synthesis of GeFlu₂ is notable in that the compound can only be crystallized as its three-membered ring trimer. This reaction is often accompanied by the formation of various byproducts. To overcome the challenges associated with the reactivity of the acidic proton at the 9-position of the fluorenyl moiety, a modification involving the substitution of this hydrogen with a trimethylsilyl (TMS) group has been developed.

This modification led to the successful synthesis of the corresponding lithium salt, LiFluTMS, which serves as a crucial precursor. The subsequent reaction of LiFluTMS with a germanium(II) source allows for the isolation of the homoleptic germylene Ge(FluTMS)₂ in good yields. In its crystalline form, Ge(FluTMS)₂ exists as a monomer, which is a significant finding as it joins the series of monomeric alkyl-substituted germylenes.

The heteroleptic germylene, FluTMSGeCl, has also been synthesized. Interestingly, during an unselective reaction, it was isolated as a four-membered ring tetramer, [FluTMSGeCl]₄. However, the selectivity of the reaction can be greatly increased through the formation of a monomeric phosphane adduct, FluTMSGeCl·PEt₃, which provides significant stabilization to the germylene.

Further studies into the reactivity of these germylenes have shown that Ge(FluTMS)₂ can react with a GeBr solution. This reaction provides insights into the behavior of germylenes in the presence of germanium(I) halide solutions, indicating their participation in disproportionation reactions to yield oxidized Ge(IV) compounds like (FluTMS)₂GeBr₂.

Monoalkyl-substituted Halogenido Germylenes

Monoalkyl-substituted halogenido germylenes are an important class of compounds that serve as versatile building blocks in organogermanium chemistry. A key example is the isolation of [FluTMSGeCl]₄, which was achieved during an unselective reaction. This compound exists as a four-membered ring tetramer.

The formation of this tetramer highlights the tendency of such species to stabilize through oligomerization. However, as previously noted, the formation of a monomeric phosphane adduct, FluTMSGeCl·PEt₃, demonstrates an alternative and highly effective method for stabilizing these reactive intermediates, thereby enhancing the selectivity of their synthesis.

Homoleptic and Heteroleptic Fluorenylgermanes

The synthesis of both homoleptic and heteroleptic fluorenylgermanes showcases the versatility of synthetic strategies in this field. Homoleptic germanes are those in which all the organic substituents on the germanium atom are identical, while heteroleptic germanes feature different substituents.

An example of a homoleptic fluorenyl-substituted germylene is Ge(FluTMS)₂, which is synthesized from the lithium salt LiFluTMS and a suitable germanium(II) source. This compound is notable for its monomeric nature in the solid state.

The conversion of germylenes (Ge(II) compounds) to germanes (Ge(IV) compounds) provides a pathway to heteroleptic systems. For instance, the reaction of the homoleptic germylene Ge(FluTMS)₂ with a GeBr solution leads to the formation of the oxidized Ge(IV) compound (FluTMS)₂GeBr₂. This compound is a heteroleptic germane (B1219785), featuring both fluorenyl and bromo substituents on the germanium center.

Advanced Synthetic Strategies

Advanced synthetic strategies are being developed to provide more efficient and selective routes to complex organogermanium compounds, including those with fluorenyl ligands. These strategies include catalytic approaches, selective functionalization, and the construction of elaborate cluster compounds.

Catalytic Approaches (e.g., Palladium-catalyzed Cross-coupling, Platinum-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While widely used for the synthesis of complex organic molecules, the direct application of these methods for the formation of germanium-fluorenyl bonds is an area of ongoing research. Reports have detailed the palladium-catalyzed synthesis of various fluorene derivatives, such as 9-fluorenylidenes and fluoren-9-ones, through annulation and cyclocarbonylation reactions, respectively. nih.govnih.govcapes.gov.brdntb.gov.uaresearchgate.net These methods demonstrate the utility of palladium catalysis in constructing the fluorene core itself.

The extension of these powerful catalytic methods to the direct synthesis of fluorenylgermanes from appropriate germanium precursors and fluorenyl halides or related species holds significant potential but is not yet widely documented. Similarly, while platinum-catalyzed reactions are known in organogermanium chemistry, for instance in hydrosilylation processes, their specific application for the synthesis of fluorenylgermanes is not extensively reported in the current literature.

Selective Functionalization Techniques

The selective functionalization of a pre-existing fluorenylgermane molecule is a challenging yet crucial aspect for the development of tailored materials. This would allow for the fine-tuning of electronic and steric properties. While general methods for the functionalization of organogermanium compounds are known, specific techniques tailored to fluorenylgermanes are not widely reported.

Research in related areas, such as the selective functionalization of germanium surfaces, has utilized thiol-based fluorene derivatives to achieve selective grafting onto germanium in SiGe alloys. This indicates the potential for exploiting specific interactions between functional groups and the germanium center. However, translating these surface chemistry concepts to the selective functionalization of discrete fluorenylgermane molecules in solution remains a developmental goal.

Cluster Compound Formation Methodologies (e.g., Octagermacubanes)

Germanium cluster compounds, such as octagermacubanes, represent a fascinating class of molecules with unique structures and electronic properties. The synthesis of these cage-like structures is a significant challenge in inorganic and organometallic chemistry.

Several synthetic routes to octagermacubanes have been reported. One notable method involves the thermolysis of a mixture of tris(di-tert-butylmethylsilyl)germane and bis(di-tert-butylmethylsilyl)germane, which unexpectedly produces an octagermacubane with two three-coordinate germanium(0) atoms in a 40% yield. nih.govresearchgate.netresearchgate.net Another approach involves the condensation of trichloro-thexylgermane with magnesium/magnesium bromide. researchgate.net

These existing methodologies rely on silyl- or alkyl-substituted germane precursors. The use of fluorenyl-substituted germanes as building blocks for the synthesis of octagermacubanes or other germanium clusters is not described in the currently available literature. The development of such synthetic routes could potentially lead to new cluster compounds with novel photophysical or electronic properties imparted by the fluorenyl ligands.

Reaction Mechanisms and Chemical Transformations

Role of the Fluorenyl Moiety in Reaction Pathways

The fluorenyl group is not merely a spectator ligand; its electronic and steric properties play a crucial role in the reactivity of the entire molecule.

The C9 position of the fluorenyl group is prone to the formation of a stabilized carbocation. This is due to the extensive delocalization of the positive charge over the aromatic system. In reactions involving the cleavage of the Ge-C bond in tribromo(9H-fluoren-9-yl)germane, the formation of a 9-fluorenyl cation is a plausible pathway, especially in the presence of strong Lewis acids or under solvolytic conditions.

For example, the reaction with a Lewis acid (LA) could facilitate the departure of the germyl (B1233479) fragment:

Flu-GeBr₃ + LA → [Flu]⁺[GeBr₃(LA)]⁻

The stability of the 9-fluorenyl cation can influence the kinetics and thermodynamics of such reactions. The presence of substituents on the fluorenyl ring can further modulate the stability of this carbocation.

Electron transfer processes involving this compound could occur in the presence of strong reducing or oxidizing agents. Reduction of the germanium(IV) center could lead to lower-valent germanium species. Conversely, the fluorenyl moiety itself can participate in electron transfer reactions. The fluorenyl group can be oxidized to a radical cation or reduced to a radical anion under appropriate electrochemical or chemical conditions.

Steric and Electronic Effects on Reaction Selectivity

The 9H-fluoren-9-yl group is a large, planar, and aromatic substituent. Its significant steric bulk plays a crucial role in shielding the reactive germanium center, thereby influencing the kinetic and thermodynamic stability of intermediates and transition states. This steric hindrance can prevent or slow down certain reaction pathways, such as polymerization, allowing for the formation of discrete oligomeric structures. wikipedia.org

Electronically, the fluorenyl group can participate in conjugation with the germanium center. This electronic interaction can stabilize reactive intermediates, such as germylenes, through delocalization of electron density. The interplay between these steric and electronic factors is paramount in determining the selective formation of different germanium-containing products. For instance, the size of the substituent can dictate the feasibility of forming cyclic structures of varying ring sizes.

Formation of Polymeric and Oligomeric Germanium Structures

The reduction of this compound can lead to a variety of oligomeric germanium structures, including three- and four-membered rings, as well as species containing germanium-germanium multiple bonds. The specific pathway taken is a delicate balance of the factors discussed above.

Cyclotrigermane Formation

One possible outcome of the reduction of this compound is the formation of a cyclotrigermane, a three-membered ring consisting of three germanium atoms, each bearing a fluorenyl substituent. The likely mechanism for this transformation involves the initial generation of the fluorenylgermylene intermediate (Fl-Ge-Br). Three molecules of this germylene can then undergo a cyclotrimerization reaction.

The mechanism for such cyclotrimerizations can be complex and may proceed through a series of stepwise additions or a concerted pathway. The bulky fluorenyl groups are expected to arrange themselves in a way that minimizes steric repulsion, likely leading to a trans-arrangement of the substituents on the cyclotrigermane ring.

Formation of Four-membered Ring Tetramers

Under different reaction conditions or with subtle changes in the electronic landscape, the germylene intermediates may favor the formation of a four-membered ring tetramer. This structure would consist of a cyclotetragermane core with four fluorenyl groups attached. The formation of a four-membered ring from germylenes is a known process in organogermanium chemistry.

The mechanism could involve the initial dimerization of the germylene to form a digermene, which then undergoes a [2+2] cycloaddition with another digermene molecule. Alternatively, a stepwise addition of germylene units could lead to the formation of the four-membered ring. The steric demands of the fluorenyl group would be a significant factor in the feasibility and geometry of such a ring.

| Product Type | Ring Size | Number of Germanium Atoms | Putative Intermediate |

| Cyclotrigermane | 3 | 3 | Fluorenylgermylene |

| Four-membered Ring Tetramer | 4 | 4 | Fluorenylgermylene/Digermene |

Pathways to Digermenes and Other Multiple-Bonded Germanium Species

The dimerization of the initially formed germylene can also lead to the formation of a digermene, a compound containing a germanium-germanium double bond. wikipedia.org The stability of this double bond is highly dependent on the nature of the substituents. The bulky fluorenyl groups are crucial for kinetically stabilizing the Ge=Ge double bond by preventing further reactions.

The formation of a digermene is often in competition with the formation of cyclic oligomers. The reaction pathway can be influenced by factors such as the concentration of the germylene intermediate and the temperature of the reaction. At higher concentrations, dimerization to the digermene may be favored.

Information on this compound Currently Unavailable in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed spectroscopic and structural data for the chemical compound this compound could not be located. As a result, an in-depth article focusing on the advanced spectroscopic and structural elucidation techniques for this specific molecule cannot be generated at this time.

The investigation sought information pertaining to X-ray crystallography for solid-state structures, including molecular geometries, bond parameters, crystal packing, and intermolecular interactions. Additionally, a search for Nuclear Magnetic Resonance (NMR) spectroscopy data, encompassing ¹H and ¹³C NMR for structural assignment and advanced NMR techniques for dynamic processes and stereochemistry, was conducted.

While the search yielded extensive information on a variety of other fluorene (B118485) derivatives and organogermanium compounds, no publications or database entries were found that specifically describe the synthesis, isolation, or characterization of this compound.

Research into related fluorenyl-germanium compounds does indicate an active interest in this class of molecules. For instance, studies on compounds such as GeFlu₂, Ge(FluTMS)₂, and FluTMSGeCl (where Flu = 9H-fluorenyl and FluTMS = 9-trimethylsilyl-9H-fluorenyl) have been published, detailing their synthesis and reactivity. These studies often employ techniques like X-ray crystallography and NMR spectroscopy to characterize the novel compounds. However, the tribrominated analogue, this compound, remains uncharacterized in the available literature.

Similarly, general principles and applications of advanced spectroscopic techniques like dynamic NMR and solid-state NMR are well-documented for various chemical families. These methods are instrumental in understanding molecular structures, intermolecular interactions, and dynamic behaviors in the solid state. For example, analysis of crystal packing often reveals non-covalent interactions such as C−H⋅⋅⋅O, C−H⋅⋅⋅π, π⋅⋅⋅π interactions, and halogen bonds, which are crucial in determining the supramolecular architecture and properties of materials. However, without experimental data for the target compound, a specific analysis is not possible.

It is conceivable that information on this compound may exist in proprietary industrial research or in forthcoming publications. Until such data becomes publicly available, a detailed scientific article as per the requested outline cannot be compiled.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment. For Tribromo(9H-fluoren-9-yl)germane, vibrational spectroscopy would be expected to reveal characteristic peaks for the fluorenyl moiety and the germanium-bromine bonds.

The fluorenyl group, a large aromatic system, gives rise to a complex and information-rich vibrational spectrum. Characteristic C-H stretching vibrations of the aromatic rings are anticipated in the 3100-3000 cm⁻¹ region. Aromatic C-C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. Furthermore, C-H out-of-plane bending vibrations, which are often strong in the IR spectra of aromatic compounds, would be expected below 900 cm⁻¹. Studies on fluorene (B118485) and its derivatives, such as the fluorenyl cation, have detailed the assignment of these vibrational modes. nih.govresearchgate.net

A representative table of expected vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic C-C Stretch | 1600-1450 | IR, Raman |

| C-H In-Plane Bend | 1300-1000 | IR, Raman |

| C-H Out-of-Plane Bend | 900-650 | IR |

| Ge-Br Asymmetric Stretch | ~300-350 | Raman |

| Ge-Br Symmetric Stretch | ~250-300 | Raman |

| Ge-Br Bending Modes | <200 | Raman |

This table is a representation of expected values based on spectroscopic data of fluorenyl and organogermanium halide compounds.

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. uni-giessen.demdpi.com For this compound, HRMS would be the definitive method for confirming its composition.

A key feature in the mass spectrum of a germanium- and bromine-containing compound is the complex isotopic pattern. Germanium has five stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge), and bromine has two (⁷⁹Br and ⁸¹Br) with nearly equal abundance. The presence of one germanium atom and three bromine atoms in this compound would result in a characteristic and complex cluster of peaks for the molecular ion [M]⁺ and its fragments. The relative intensities of these isotopic peaks can be calculated and compared with the experimental spectrum to confirm the number of germanium and bromine atoms in the ion. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) could be employed to analyze the purity of the compound and to study its stability and potential degradation products in solution. The liquid chromatograph would separate the parent compound from any impurities before introduction into the mass spectrometer for analysis.

The expected high-resolution mass for the most abundant isotopic combination of this compound ([C₁₃H₉⁷⁴Ge⁷⁹Br₂⁸¹Br]⁺) can be calculated and would serve as a key identifier in an HRMS experiment.

| Ion | Isotopes | Calculated m/z |

| [M]⁺ | ¹²C₁₃¹H₉⁷⁰Ge⁷⁹Br₃ | 474.74 |

| [M]⁺ | ¹²C₁₃¹H₉⁷²Ge⁷⁹Br₃ | 476.74 |

| [M]⁺ | ¹²C₁₃¹H₉⁷⁴Ge⁷⁹Br₃ | 478.74 |

| [M-Br]⁺ | ¹²C₁₃¹H₉⁷⁴Ge⁷⁹Br₂ | 399.84 |

This table presents a simplified representation of the expected m/z values for some isotopic combinations of the molecular ion and a common fragment. The actual spectrum would be a complex cluster of peaks due to the numerous isotopic combinations.

Electron Paramagnetic Resonance (EPR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons, such as radicals. bruker.com While this compound itself is a diamagnetic species with no unpaired electrons, EPR spectroscopy would be a crucial tool for characterizing any radical species that might be derived from it, for example, through reduction or homolytic bond cleavage.

If a radical species such as the Tribromo(9H-fluoren-9-yl)germyl radical ([•GeBr₂(9H-fluoren-9-yl)]) were to be formed, EPR spectroscopy could provide detailed information about its electronic and geometric structure. The interaction of the unpaired electron with the magnetic moments of nearby nuclei (hyperfine coupling) would lead to a splitting of the EPR signal. The magnitude of this splitting is related to the distribution of the unpaired electron's spin density within the radical.

For a hypothetical Tribromo(9H-fluoren-9-yl)germyl radical, one would expect to observe hyperfine coupling to the ⁷³Ge nucleus (I = 9/2, natural abundance 7.73%) and potentially to the ⁷⁹Br and ⁸¹Br nuclei (both I = 3/2). The g-value, a parameter analogous to the chemical shift in NMR, would be characteristic of a germanium-centered radical. Studies of other germyl (B1233479) radicals have shown that the g-values and hyperfine coupling constants are sensitive to the substituents on the germanium atom and the geometry of the radical center. rsc.orgresearchgate.netresearchgate.netrsc.org

| Parameter | Expected Information |

| g-value | Characteristic of a germanium-centered radical. |

| Hyperfine Coupling (⁷³Ge) | Confirms the localization of the unpaired electron on the germanium atom. |

| Hyperfine Coupling (⁷⁹Br, ⁸¹Br) | Provides information about the spin delocalization onto the bromine atoms. |

| Hyperfine Coupling (¹H, ¹³C) | Could provide information on the delocalization of the unpaired electron onto the fluorenyl moiety. |

This table outlines the type of information that could be obtained from an EPR spectrum of a hypothetical radical derived from this compound.

Theoretical and Computational Insights into this compound Remain Elusive

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational characterization of the chemical compound this compound. Despite the growing importance of computational methods in modern chemistry for predicting molecular properties and reactivity, it appears that this specific germanium-fluorene derivative has not yet been the subject of detailed theoretical investigation.

Efforts to locate dedicated studies on the electronic structure, spectroscopic parameters, reaction energetics, or solution dynamics of this compound have been unsuccessful. Consequently, the generation of a detailed article focusing on its theoretical and computational chemistry, as per the specified outline, is not feasible at this time due to the absence of published research findings.

While computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for elucidating the properties of novel compounds, the scientific community has yet to apply them to this particular molecule and publish the results. DFT is widely used for predicting optimized molecular geometries, electronic structures, and spectroscopic data like NMR chemical shifts. Similarly, MD simulations provide crucial insights into the conformational flexibility and dynamic behavior of molecules in solution. However, no such data exists for this compound in the public domain.

The absence of such fundamental computational data precludes any substantive discussion on the following topics for this compound:

Predicted Electronic Structures and Molecular Geometries: The spatial arrangement of atoms and the distribution of electron density remain uncalculated.

Calculated Spectroscopic Parameters: There are no theoretical predictions of its NMR, IR, or other spectroscopic signatures.

Energetic Profiles of Reaction Pathways: The thermodynamics and kinetics of potential reactions involving this compound have not been computationally modeled.

Dynamic Equilibria and Conformational Flexibility: Its behavior and preferred shapes in a solvent environment are yet to be simulated.

This lack of information highlights a potential area for future research. A thorough computational study of this compound could provide valuable data to complement experimental work and enhance the understanding of germanium-containing organometallic compounds.

Theoretical and Computational Chemistry Studies

Aromaticity and Conjugation Analyses

The electronic interplay between the germanium center and the fluorenyl ligand is a key determinant of the molecule's properties.

In related organometallic compounds like ferrocene, the interaction between the metal and the cyclopentadienyl (B1206354) rings is crucial for its stability and reactivity. wikipedia.org While the bonding in tribromo(9H-fluoren-9-yl)germane is different, the principle of orbital overlap between the central atom and the cyclic ligand remains a critical factor in determining its electronic structure.

The synthesis and characterization of stable compounds with multiple bonds to heavier main group elements is a significant area of research. Germynes, the germanium analogues of alkynes, have been the subject of theoretical investigations to predict their stability. The formation of a hypothetical germyne from this compound would involve the elimination of bromine atoms and the formation of a germanium-germanium triple bond.

Computational analyses suggest that bulky substituents are essential for stabilizing such multiple bonds by providing kinetic protection against dimerization or other decomposition pathways. wikipedia.org The fluorenyl group, while not exceptionally bulky in itself, could be modified with larger groups at other positions to enhance the stability of a potential digermyne. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the structure and energetics of such a species, providing insights into its viability. X-ray crystallography has shown that the C-Ge≡Ge-C core in digermynes is bent. wikipedia.org

Intermolecular Interaction Modeling

The solid-state packing and supramolecular chemistry of this compound are governed by a variety of intermolecular forces.

Of greater significance is the potential for halogen bonding. nih.gov Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the crystal lattice of this compound, the bromine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the aromatic pi-system of the fluorenyl group. The directionality of halogen bonds is a key feature, with the R-X···B angle typically being close to 180 degrees. nih.gov Computational modeling can predict the strength and geometry of these interactions, helping to rationalize the observed crystal packing or predict potential polymorphs.

The interplay of various noncovalent interactions, including van der Waals forces, pi-pi stacking of the fluorenyl groups, and the aforementioned hydrogen and halogen bonds, can lead to the formation of well-defined supramolecular assemblies. The shape of the fluorenyl group and the disposition of the bromine atoms will direct the self-assembly process.

Theoretical studies on the phenyl derivatives of butanol isomers have demonstrated that the presence of an aromatic moiety can lead to a more disordered organization of molecules compared to their aliphatic counterparts. nih.gov This is attributed to the competing nature of hydrogen bonding and pi-pi interactions. nih.gov In the case of this compound, a similar competition between halogen bonding and pi-pi stacking could influence the final supramolecular architecture. Computational methods, such as molecular dynamics simulations, can be used to model the self-assembly process and predict the most stable supramolecular structures. nih.gov

Academic Research Applications and Potential Pathways

Role as Synthetic Intermediates and Precursors

The primary role of Tribromo(9H-fluoren-9-YL)germane in a research context is as a versatile starting material or intermediate. The presence of the reactive germanium-bromine bonds, combined with the unique stericelectronic properties of the fluorenyl group, makes it a valuable building block.

Organogermanium halides are established precursors for the deposition of germanium-containing thin films and the synthesis of nanomaterials. Compounds like this compound could serve as single-source precursors in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. The volatility of such precursors is a critical factor, and it can be tuned by the nature of the organic and halide substituents. mdpi.com For instance, GeCl2-dioxane adducts have been explored for depositing germanium-telluride films. mdpi.com

The thermal decomposition of this compound could yield germanium-carbon alloy films or, in the presence of other precursors, binary or ternary materials such as iron germanides, which are of interest for their magnetic properties. orgsyn.org The synthesis of luminescent germanium nanocrystals is another area where well-defined molecular precursors are essential to control size, shape, and properties. rsc.org

Table 1: Examples of Germanium Precursors and Their Applications

| Precursor Compound | Application | Deposition/Synthesis Method |

| GeCl₂-dioxane | Germanium-Telluride (GeTe) films | Atomic Layer Deposition (ALD) mdpi.com |

| GeBr₂ | Germanium-Telluride (GeTe) films | Atomic Layer Deposition (ALD) mdpi.com |

| Me₂iPr₂NHC·GeCl₂·Fe(CO)₄ | Iron Germanide (FexGey) films | Chemical Vapor Deposition (CVD) orgsyn.org |

| Diphenylgermane | Germanium Nanorods | Solution–Liquid–Solid (SLS) Method nih.gov |

The fluorene (B118485) moiety is a prominent scaffold in the design of chiral ligands and auxiliaries for asymmetric synthesis. researchgate.net While this compound itself is achiral, it serves as a valuable educt for creating chiral molecules. The fluorenyl group can be functionalized to introduce chirality, or the entire R-GeBr₃ unit can be transformed into a chiral center.

A well-known strategy involves using N-(9-phenylfluoren-9-yl) derivatives of amino acids as chiral educts. researchgate.net This highlights the utility of the 9-substituted fluorene framework in controlling stereochemistry. By analogy, substitution reactions on this compound could lead to the synthesis of novel chiral germanium compounds, which could then be employed as catalysts or chiral building blocks in the synthesis of optically active molecules. researchgate.netmatthey.com The development of catalytic asymmetric methods to produce chiral fluorenes is an active area of research, underscoring the importance of this structural motif. researchgate.net

Development of Novel Ligand Systems

The combination of a bulky fluorenyl group and a germanium center allows for the development of innovative ligand systems for both main-group and transition-metal chemistry.

One of the most significant potential applications of this compound is as a precursor to low-valent germanium(II) species, known as germylenes. Reduction of the Ge(IV) center in the tribromo compound could yield highly reactive fluorenyl-substituted germylenes. The bulky 9H-fluorenyl group plays a crucial role in stabilizing these electron-rich species by providing steric protection, which prevents or controls their tendency to oligomerize. rsc.org

Research has shown that germylenes bearing two fluorenyl groups (GeFlu₂) can be isolated, although they may form trimers. rsc.org The use of even bulkier substituted fluorenyl ligands, such as 9-trimethylsilyl-9H-fluorenyl (FluTMS), can lead to the isolation of monomeric germylenes. rsc.org These stable, yet reactive, low-valent species are of fundamental interest and are valuable ligands in their own right, analogous to N-heterocyclic carbenes (NHCs).

Germylenes derived from precursors like this compound are excellent ligands for transition metals. They can coordinate to metal centers to form novel organometallic complexes with unique reactivity. The coordination chemistry of germylenes with metals like rhodium, molybdenum, and tungsten has been explored.

Specifically, Rh(I)-germylene complexes are of significant interest. The fluorenylgermylene ligand can coordinate to a Rh(I) center, where the fluorenyl group itself can exhibit different coordination modes, such as η¹-coordination through its C9 carbon. This interaction is influenced by the steric and electronic properties of the ligand. The stability and reactivity of these complexes depend heavily on the substituents on the germanium atom. For example, phosphine-stabilized chloro-germylene Rh(I) complexes have been shown to isomerize via insertion of the germylene into the Rh-Cl bond. The synthesis of such complexes opens pathways to new catalytic processes, leveraging the unique properties of the metal-germanium bond.

Table 2: Coordination of Germylene Ligands with Transition Metals

| Germylene Ligand Type | Transition Metal | Resulting Complex Type | Reference |

| Phosphine-stabilized chloro-germylene | Rhodium(I) | Isomerizes to a metallacycle | , |

| Ferrocenophane-based germylene | Molybdenum(0), Tungsten(0) | [M(κ¹Ge-L)₂(CO)₄] | |

| Fluorenyl-phosphanylphosphorane | Rhodium(I) | κ²-C,P complex with η¹-fluorenyl coordination | |

| Germylene-β-sulfoxide | Ruthenium(II) | Bridged bis(ruthenium) complex |

Investigation of Fundamental Chemical Principles

The study of molecules like this compound and its derivatives provides deep insights into fundamental chemical principles. Research in this area allows chemists to explore:

Stabilization of Low-Valent States: The use of the sterically demanding fluorenyl ligand is a key strategy for accessing and studying the properties of unstable low-valent main-group species like germylenes. rsc.org

Unusual Bonding and Coordination: The fluorenyl group can engage in various bonding modes with metal centers (η¹, η³, η⁵), a phenomenon known as "ring slippage." Studying complexes derived from fluorenylgermanes allows for the investigation of these bonding modes and their influence on catalytic cycles.

Metal-Ligand Cooperation: The fluorenyl ligand is not merely a passive, bulky group. The C9-H bond can be involved in reactivity, such as metalation, leading to cyclometalated complexes where the ligand actively participates in the chemical transformation.

Reactivity of Element-Halogen Bonds: The Ge-Br bonds in the parent compound are reactive sites for substitution and reduction, providing a platform to study the fundamental reaction mechanisms of organogermanium compounds.

Studies on Hypervalency and Coordination States of Germanium

The germanium center in this compound is formally tetracoordinate. However, the presence of three electronegative bromine atoms and the potential for the fluorenyl group to engage in unique bonding modes create a platform for investigating hypervalent states of germanium. Hypervalent compounds are those in which the central main-group element has more than eight valence electrons. researchgate.net In organogermanium chemistry, hypercoordination to form five- or six-coordinate species is a known phenomenon, often facilitated by intramolecular coordination or the presence of external Lewis bases. researchgate.netacs.org

Research in this area would likely involve the reaction of this compound with various Lewis basic solvents (e.g., THF, pyridine) or ligands containing donor atoms (N, O, S). The objective would be to synthesize and characterize stable pentacoordinate or hexacoordinate germanium species. X-ray crystallography would be a critical technique to determine the precise geometry around the germanium center, which is expected to adopt trigonal-bipyramidal or octahedral configurations in hypervalent states. researchgate.net Such studies would contribute to a more profound understanding of the fundamental principles governing the bonding and structure of hypervalent Group 14 element compounds. rsc.org

Exploration of Reactive Intermediates (e.g., Germylenes, Germynes)

A significant area of potential research for this compound lies in its use as a precursor for generating reactive germanium intermediates, particularly germylenes (R₂Ge:). wikipedia.org Germylenes are the germanium analogues of carbenes and are highly valuable in synthetic chemistry for their ability to undergo insertion reactions, cycloadditions, and polymerization.

The reduction of diorganodihalogermanes is a common method for generating germylenes. nih.gov By analogy, the reduction of this compound with suitable reducing agents could potentially lead to the formation of a fluorenyl-substituted germylene. A recent study on the synthesis and reactivity of fluorenyl-based germanium(II) compounds demonstrated that bulky fluorenyl ligands can be used to stabilize germylenes. nih.gov For instance, the synthesis of Ge(FluTMS)₂ (where FluTMS is 9-trimethylsilyl-9H-fluorenyl) resulted in a monomeric germylene, highlighting the effectiveness of the fluorenyl framework in preventing dimerization. nih.gov

Further research could explore the controlled reduction of this compound to generate either a monofluorenylgermylene intermediate, [ (9H-fluoren-9-yl)GeBr ], or, through further functionalization and reduction, a difluorenylgermylene. The reactivity of these generated germylenes could then be investigated with various substrates, such as alkynes and dienes, to synthesize novel organogermanium heterocycles.

The generation of germynes (RGe≡GeR), the germanium analogues of alkynes, from organogermanium precursors is also an area of active research. wikipedia.org These species are typically stabilized by extremely bulky substituents. While the direct generation of a germyne from this compound is less straightforward, multistep synthetic pathways involving this compound as a starting material could be envisioned to construct precursors for these highly reactive intermediates.

Understanding Electron Transfer and Hydride Transfer Processes

Organogermanium compounds can participate in electron transfer and hydride transfer reactions, which are fundamental processes in many chemical transformations. The fluorenyl group in this compound, with its extended π-system, can influence the electronic properties of the germanium center, making it a candidate for studies in this domain.

Electron Transfer: The reduction of germanium(IV) compounds can proceed through one-electron transfer steps, generating transient germanium(III) radical species. nih.gov The stability of such radicals would be influenced by the nature of the substituents. The fluorenyl group, capable of delocalizing unpaired electron density, might stabilize a transient (9H-fluoren-9-yl)tribromogermanyl radical. Electrochemical techniques, such as cyclic voltammetry, could be employed to study the redox behavior of this compound and determine its reduction potentials. Such studies would provide insight into the kinetics and thermodynamics of electron transfer processes involving this class of compounds.

Hydride Transfer: While this compound itself is not a hydride source, it can be converted to the corresponding germane (B1219785), (9H-fluoren-9-yl)germane (FlGeH₃), through reduction with a hydride reagent. Organogermanes are known to undergo hydride transfer reactions. wikipedia.orgacs.org The reactivity of FlGeH₃ in hydride transfer processes could be compared with other organogermanes to understand the electronic and steric effects of the fluorenyl group. For instance, the acidity of the Ge-H bond and the rate of hydride transfer to suitable acceptors (e.g., carbocations) could be quantified. Germanium(II) hydrides, in particular, have shown utility in hydrogermylation reactions, where the Ge-H bond adds across unsaturated substrates. acs.org

Advanced Materials Science Research (Conceptual)

The incorporation of germanium into organic scaffolds is a promising strategy for the development of new materials with unique optical and electronic properties. The fluorene unit is a well-established building block in materials science, and its combination with germanium in this compound opens up conceptual pathways for advanced materials research.

Potential in Organic Semiconductor Research (fluorene scaffold)

Fluorene and its derivatives are widely investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tandfonline.comtandfonline.comrsc.org This is due to their high photoluminescence quantum yields, good thermal stability, and tunable electronic properties. The introduction of a germanium atom into the fluorene framework, as in derivatives of this compound, could lead to novel organic semiconductor materials.

The germanium atom can influence the electronic properties of the fluorene scaffold in several ways:

Modulation of HOMO/LUMO Energy Levels: The σ-π conjugation between the Ge-C bond and the fluorenyl π-system can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a crucial parameter for tuning the charge injection and transport properties of a semiconductor. tandfonline.comtandfonline.com

Enhanced Intermolecular Interactions: The presence of the larger germanium atom could promote specific intermolecular packing arrangements in the solid state, which is critical for efficient charge transport.

Access to New Polymer Architectures: this compound could serve as a monomer in polymerization reactions. For example, cross-coupling reactions could be employed to create polymers incorporating the fluorenyl-germane unit into the main chain. wikipedia.org Such polymers would be expected to have different electronic and photophysical properties compared to their all-carbon analogues.

While the direct use of a tribromo- compound in a device is unlikely, it serves as a versatile synthetic precursor to a wide range of functionalized fluorenyl-germane monomers for subsequent polymerization and materials fabrication.

Role in Cluster Chemistry and Nanostructure Development

Organogermanium compounds are also finding use in the synthesis of clusters and nanostructures. mdpi.com The controlled decomposition or reaction of organogermanium precursors can lead to the formation of germanium-containing nanoparticles or clusters with interesting catalytic or optical properties.

This compound could be a valuable precursor in this field. The fluorenyl ligand could act as a stabilizing agent during the formation of germanium clusters, preventing uncontrolled aggregation and allowing for the isolation of discrete nanostructures. The thermal or chemical decomposition of this compound, or its derivatives, could be explored as a method to generate germanium-based nanomaterials. The organic shell provided by the fluorenyl groups could also be functionalized to tune the solubility and processability of the resulting nanostructures, making them amenable to incorporation into various matrices for applications in catalysis or as quantum dots. Furthermore, the reactivity of the Ge-Br bonds offers a handle for anchoring the molecule to surfaces or integrating it into larger, multidimensional frameworks.

Q & A

What established synthetic protocols are used to prepare Tribromo(9H-fluoren-9-yl)germane, and how are reaction conditions optimized?

Answer:

this compound is synthesized via multi-step routes involving fluorenyl ligand substitution on germanium precursors. A typical protocol includes:

Lithiation of 9H-fluorene using n-BuLi in anhydrous THF under inert atmosphere to generate the fluorenyl lithium intermediate.

Reaction with germanium tribromide (GeBr₃) at low temperatures (-78°C) to avoid side reactions.

Purification via column chromatography (silica gel, hexane/dichloromethane gradient) or recrystallization from hexanes .

Optimization focuses on stoichiometric control (e.g., 1:3 molar ratio of fluorenyl lithium to GeBr₃) and temperature modulation to suppress Ge-Ge bond formation. Yield improvements (>80%) are achieved by slow addition of reagents and rigorous exclusion of moisture .

How is the purity and structural integrity of this compound validated in academic research?

Answer:

Validation employs a combination of analytical techniques:

- ¹H/¹³C NMR spectroscopy : Confirms fluorenyl proton environments (e.g., aromatic δ 7.2–7.8 ppm) and absence of residual solvents.

- X-ray crystallography : Resolves Ge-Br bond lengths (typical range: 2.35–2.45 Å) and tetrahedral geometry around germanium .

- Elemental analysis : Verifies Br and Ge content (±0.3% deviation from theoretical values).

- Mass spectrometry (EI-MS) : Detects molecular ion peaks (e.g., m/z 484 [M⁺]) and isotopic patterns consistent with Br and Ge .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

Key challenges include:

- Disordered Br atoms : Due to rotational flexibility, Br positions may split over multiple sites. Mitigated using SHELXL’s PART/SUMP instructions to model partial occupancy .

- Thermal motion anisotropy : High displacement parameters for Ge-Br bonds are refined with anisotropic ADPs, supported by high-resolution data (e.g., <0.8 Å resolution).

- Twinned crystals : The SHELXD program is used for structure solution in cases of pseudo-merohedral twinning .

How do researchers resolve discrepancies in spectroscopic data for organogermanium compounds like this compound?

Answer:

Contradictions in NMR or crystallographic data are addressed through:

- Cross-validation : Correlating NMR chemical shifts with X-ray-derived bond angles (e.g., Ge-C bond length vs. ¹³C shifts).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR spectra and compare with experimental results .

- Alternative techniques : Raman spectroscopy verifies Ge-Br stretching modes (~250 cm⁻¹), distinguishing them from C-Br vibrations .

What strategies improve the reaction yield of this compound in multi-step syntheses?

Answer:

Yield optimization strategies include:

- Catalyst screening : Lewis acids like AlCl₃ enhance Ge-Br bond formation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but require careful drying to prevent hydrolysis.

- Work-up protocols : Precipitation in hexanes removes unreacted GeBr₃, while Soxhlet extraction isolates pure product .

What are the key differences in reactivity between this compound and its silicon analogs?

Answer:

Germanium’s larger atomic radius and lower electronegativity vs. silicon lead to:

- Slower hydrolysis : Ge-Br bonds are less reactive toward water compared to Si-Br.

- Reduced Lewis acidity : GeBr₃ derivatives are weaker Lewis acids, requiring harsher conditions for ligand substitution.

- Thermal stability : this compound decomposes at ~200°C, whereas silicon analogs degrade at lower temperatures (~150°C) .

How is this compound utilized in materials science research?

Answer:

Applications include:

- Precursor for germanium nanomaterials : Controlled reduction yields Ge nanoparticles for optoelectronic devices.

- Polymer functionalization : Acts as a crosslinking agent in Ge-containing polymers, enhancing thermal stability.

- Catalysis : Serves as a Lewis acid catalyst in Diels-Alder reactions, with turnover numbers (TONs) >500 .

What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.